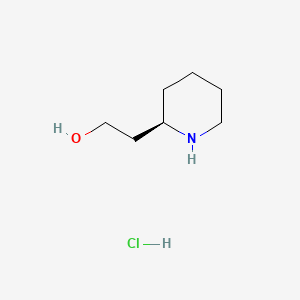

(R)-2-(Piperidin-2-yl)ethanol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2R)-piperidin-2-yl]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOCPKDUBFJADK-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738715 | |

| Record name | 2-[(2R)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787622-24-6 | |

| Record name | 2-[(2R)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Piperidineethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-(Piperidin-2-yl)ethanol hydrochloride chemical properties

An In-depth Technical Guide to (R)-2-(Piperidin-2-yl)ethanol Hydrochloride

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, metabolic stability, and ability to engage with diverse biological targets make it a highly sought-after motif in drug design.[2] Within this class, chiral-substituted piperidines are of particular interest as they allow for precise three-dimensional orientations that can significantly enhance biological activity, selectivity, and pharmacokinetic profiles.[3]

This guide provides a comprehensive technical overview of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a chiral building block with significant potential in pharmaceutical development. As the hydrochloride salt, the compound exhibits enhanced aqueous solubility and stability, making it highly suitable for various synthetic and biological applications.[4] We will explore its fundamental chemical and physical properties, spectroscopic signature, synthetic pathways, and key applications, offering researchers and drug development professionals a detailed resource for leveraging this valuable intermediate.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in a research and development setting.

Chemical Structure and Stereochemistry

(R)-2-(Piperidin-2-yl)ethanol hydrochloride possesses a defined stereocenter at the C2 position of the piperidine ring, which is crucial for its application in stereoselective synthesis and as a precursor to enantiomerically pure active pharmaceutical ingredients (APIs). The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring.

Caption: 2D Structure of (R)-2-(Piperidin-2-yl)ethanol hydrochloride.

Core Properties

The key identifiers and physical properties of the compound and its free base are summarized below. These data are essential for reaction planning, purification, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol;hydrochloride | PubChem[5] |

| CAS Number | 1215020-95-3 | BLD Pharm[6] |

| Molecular Formula | C₇H₁₆ClNO | PubChem[7] |

| Molecular Weight | 165.66 g/mol | PubChem[7] |

| Free Base CAS | 68419-38-5 | PubChem[5] |

| Free Base Formula | C₇H₁₅NO | PubChem[5] |

| Free Base MW | 129.20 g/mol | PubChem[5] |

| Free Base BP | 234.5°C at 760 mmHg | MySkinRecipes[8] |

| Solubility | Soluble in polar solvents (water, ethanol, methanol); poor solubility in non-polar solvents (e.g., hexane). | Smolecule[4] |

| Appearance | Typically a white to off-white solid. | N/A |

| Storage | Store at 2-8°C, sealed and protected from light and moisture. | MySkinRecipes[8] |

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of (R)-2-(Piperidin-2-yl)ethanol hydrochloride.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the diastereotopic protons of the ethanol side chain (-CH₂-CH₂-OH), and a broad signal for the exchangeable amine and hydroxyl protons. The coupling patterns of the proton at the C2 chiral center are critical for structural confirmation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate the aliphatic carbons of the piperidine ring from those of the ethanol side chain.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 130.2.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak in the range of 3200-3600 cm⁻¹ corresponds to the O-H and N-H stretching vibrations. C-H stretching bands will appear around 2850-3000 cm⁻¹.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining enantiomeric purity. A suitable chiral stationary phase is required to resolve the (R)- and (S)-enantiomers.

Protocol: Purity and Enantiomeric Excess Determination by Chiral HPLC

This protocol outlines a general procedure. The choice of column, mobile phase, and detection parameters must be optimized for the specific instrument and column used.

-

Column: Select a suitable chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape. A starting condition could be 90:10 Hexane:Isopropanol + 0.1% Diethylamine.

-

Sample Preparation: Accurately weigh and dissolve a sample of (R)-2-(Piperidin-2-yl)ethanol hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

-

Analysis: Inject a racemic standard (if available) to determine the retention times of both the (R)- and (S)-enantiomers. Subsequently, inject the sample to be analyzed.

-

Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.

Synthesis and Chemical Reactivity

The synthesis of 2-substituted piperidines is a well-established area of organic chemistry, with catalytic hydrogenation of the corresponding pyridine precursor being a common and efficient method.[9][10]

Synthetic Workflow

The most direct route to (R)-2-(Piperidin-2-yl)ethanol involves the asymmetric hydrogenation of 2-pyridineethanol. However, a more common laboratory and industrial approach involves the hydrogenation of 2-pyridineethanol using a standard catalyst, followed by chiral resolution, or starting from a chiral precursor. A representative synthesis involves the hydrogenation of 2-pyridineethanol followed by conversion to the hydrochloride salt.[9]

Caption: General synthetic workflow for 2-(Piperidin-2-yl)ethanol hydrochloride.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 2-pyridineethanol to 2-(piperidin-2-yl)ethanol.[9]

-

Reaction Setup: To a solution of 2-pyridineethanol (1.0 eq) in a suitable solvent such as ethanol or methanol, cautiously add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Palladium on Carbon or Platinum(IV) oxide).

-

Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus or a similar pressure reactor. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of approximately 50 psi.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction may take several hours to reach completion.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with the reaction solvent.

-

Isolation (Free Base): Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(piperidin-2-yl)ethanol. The product can be purified by vacuum distillation if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.[11] Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring.

-

Precipitation and Collection: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Chemical Reactivity

The compound features two primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group of the ethanol side chain. This dual functionality makes it a versatile building block for creating diverse molecular libraries.[11]

-

N-Functionalization: The secondary amine can undergo standard reactions such as N-alkylation, N-acylation, reductive amination, and arylation to introduce a wide variety of substituents.

-

O-Functionalization: The primary hydroxyl group can be readily converted into esters, ethers, or carbamates. It can also be oxidized to an aldehyde or carboxylic acid or converted to a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.[4]

Applications in Research and Drug Development

The utility of (R)-2-(Piperidin-2-yl)ethanol hydrochloride is primarily as a chiral intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.[4]

-

Chiral Building Block: Its defined stereochemistry makes it an invaluable starting material for the enantioselective synthesis of APIs. The 2-substituted piperidine framework is a key feature in numerous drugs, especially those targeting the central nervous system (CNS).[1][11]

-

Precursor for CNS-Active Agents: The structural similarity of 2-substituted piperidines to compounds like methylphenidate (Ritalin) highlights their potential as precursors for novel CNS-active compounds, such as dopamine reuptake inhibitors.[11]

-

Ligand Synthesis: The bifunctional nature of the molecule makes it suitable for the synthesis of chiral ligands used in asymmetric catalysis, which can enhance the efficiency and stereochemical control of chemical reactions.[8]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical. The following information is synthesized from safety data sheets of structurally related piperidine compounds.[7][12][13][14]

| Category | Information | Citations |

| Hazard Pictograms | GHS07 (Exclamation Mark) | [12] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [7][12] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][14] |

| First Aid Measures | Inhalation: Remove person to fresh air. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [14][15] |

| Handling | Handle in accordance with good industrial hygiene and safety practice. Use only in a well-ventilated area, preferably a fume hood. Avoid formation of dust. | [13][14] |

| Storage | Store locked up in a cool, dry, and well-ventilated place. Keep container tightly closed. The compound may be hygroscopic. | [12][13] |

Conclusion

(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a valuable and versatile chiral building block for chemical synthesis. Its well-defined stereochemistry, coupled with the dual reactivity of its amine and hydroxyl functional groups, provides a robust platform for the development of novel and complex molecules. For researchers in drug discovery, particularly those focused on CNS-active agents, this compound represents a key intermediate for accessing enantiomerically pure targets. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in advancing pharmaceutical research.

References

- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. * (R)-2-(Piperidin-2-yl)ethanol*. National Center for Biotechnology Information.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MySkinRecipes. (R)-2-(Piperidin-2-yl)ethanol.

- Benchchem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.

- CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Smolecule. (2024, April 15). 2-(Piperidin-2-yl)propan-2-ol hydrochloride.

- PubChem. 2-Piperidin-2-ylethanol. National Center for Biotechnology Information.

- National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Thieme Connect. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.

- Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.

- Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.

- ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- BLD Pharm. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride.

- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride. National Center for Biotechnology Information.

- DTIC. (2025, June 4). Piperidine Synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]

- 5. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 7. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2-(Piperidin-2-yl)ethanol [myskinrecipes.com]

- 9. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to (R)-2-(Piperidin-2-yl)ethanol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (R)-2-(Piperidin-2-yl)ethanol hydrochloride (CAS Number: 1215020-95-3), a chiral building block of significant interest to researchers, scientists, and professionals in the field of drug development. The unique structural features of this compound, namely the chiral piperidine scaffold and the primary alcohol functionality, make it a valuable intermediate in the synthesis of complex molecular architectures, particularly for therapeutics targeting the central nervous system. This document will delve into its physicochemical properties, provide a detailed protocol for its enantioselective synthesis, outline robust analytical methodologies for its characterization and quality control, and explore its applications in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its favorable pharmacokinetic properties, including good aqueous solubility and metabolic stability, as well as its ability to adopt a stable chair conformation, which can be crucial for precise interactions with biological targets. When a stereocenter is introduced into the piperidine ring, as is the case with (R)-2-(Piperidin-2-yl)ethanol, it opens up the possibility of developing highly selective drugs with improved therapeutic indices and reduced off-target effects. The (R)-enantiomer of 2-(piperidin-2-yl)ethanol, in particular, has emerged as a key intermediate for the synthesis of a variety of bioactive molecules.[2]

Physicochemical Properties of (R)-2-(Piperidin-2-yl)ethanol and its Hydrochloride Salt

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. The following tables summarize the key properties of both the free base, (R)-2-(Piperidin-2-yl)ethanol, and its hydrochloride salt.

Table 1: Physicochemical Properties of (R)-2-(Piperidin-2-yl)ethanol (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 68419-38-5 | [3] |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 234.5 °C at 760 mmHg | |

| Density | 0.939 g/cm³ (predicted) | [4] |

| Solubility | Soluble in water, alcohols, and ether | [4] |

| pKa | 15.15 ± 0.10 (predicted) | [4] |

Table 2: Physicochemical Properties of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 1215020-95-3 | |

| Molecular Formula | C₇H₁₅ClNO | |

| Molecular Weight | 165.66 g/mol | |

| Appearance | White to off-white crystalline solid (expected) | |

| Melting Point | Not explicitly reported; expected to be significantly higher than the free base | |

| Specific Rotation | Not explicitly reported; expected to be positive | |

| Solubility | Expected to have enhanced solubility in water and lower alcohols compared to the free base |

Enantioselective Synthesis and Purification

The preparation of enantiomerically pure (R)-2-(Piperidin-2-yl)ethanol hydrochloride is a critical step in its utilization for pharmaceutical synthesis. While several enantioselective synthetic routes exist, a common and scalable approach involves the resolution of the racemic mixture of 2-(piperidin-2-yl)ethanol. The following protocol details a classical resolution method using a chiral acid, followed by the formation of the hydrochloride salt.

Chiral Resolution of (±)-2-(Piperidin-2-yl)ethanol

The principle behind this resolution is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid. These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.[5][6]

Caption: Workflow for the chiral resolution of (±)-2-(Piperidin-2-yl)ethanol.

Experimental Protocol: Chiral Resolution and Hydrochloride Salt Formation

-

Dissolution of the Chiral Acid: In a suitable reaction vessel, dissolve one equivalent of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a minimal amount of a suitable solvent system (e.g., a mixture of methanol and water) with gentle heating.

-

Addition of the Racemic Amine: To the warm solution of the chiral acid, slowly add one equivalent of racemic (±)-2-(piperidin-2-yl)ethanol. An exothermic reaction may be observed.

-

Crystallization of the Diastereomeric Salt: Allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt. The progress of crystallization can be monitored visually.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. The mother liquor, containing the more soluble diastereomer, can be set aside for potential recovery of the other enantiomer.

-

Recrystallization (Optional but Recommended): To enhance the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from the same solvent system.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., 2M NaOH) to a pH of >12.

-

Extraction of the (R)-Enantiomer: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-2-(piperidin-2-yl)ethanol as an oil.

-

Formation of the Hydrochloride Salt: Dissolve the purified (R)-2-(piperidin-2-yl)ethanol in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). To this solution, add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying of the Final Product: Collect the precipitated (R)-2-(Piperidin-2-yl)ethanol hydrochloride by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to a constant weight.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-2-(Piperidin-2-yl)ethanol hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the structure and connectivity of the molecule. The spectrum of the hydrochloride salt is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the ethanol side chain, and the exchangeable protons of the hydroxyl and ammonium groups. The chemical shifts will be influenced by the solvent and the protonation state. Expected chemical shifts for the free base in CDCl₃ are around 3.7-3.8 ppm for the -CH₂OH protons and a complex multiplet for the piperidine ring protons between 1.1 and 3.1 ppm.[7] For the hydrochloride salt in a solvent like D₂O, downfield shifts of the protons adjacent to the nitrogen atom are expected due to the positive charge.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300 cm⁻¹), the N-H stretch of the secondary ammonium salt (a broad band in the 2700-3300 cm⁻¹ region), C-H stretches of the aliphatic ring and side chain (around 2850-2950 cm⁻¹), and the C-O stretch of the primary alcohol (around 1050 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 129.20. For the hydrochloride salt, under appropriate ionization conditions, the protonated molecule [M+H]⁺ corresponding to the free base may be observed.

Chromatographic Analysis for Enantiomeric Purity

Determining the enantiomeric excess (ee) is crucial for a chiral intermediate. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Proposed Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is a good starting point for method development.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is often effective for the separation of chiral amines. A typical starting ratio would be 90:10:0.1 (v/v/v) hexane:isopropanol:diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore.

-

Column Temperature: Ambient or controlled at 25 °C.

Method Validation: The chiral HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

Applications in Drug Development

(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a valuable building block for the synthesis of various active pharmaceutical ingredients. Its utility has been demonstrated in the preparation of compounds with potential therapeutic applications, including:

-

CDK2 Inhibitors: This chiral intermediate is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that have shown activity as cyclin-dependent kinase 2 (CDK2) inhibitors.[8] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for the development of anti-cancer therapies.

-

CNS-Active Agents: The 2-substituted piperidine scaffold is a common feature in drugs targeting the central nervous system. The structural similarity of derivatives of (R)-2-(piperidin-2-yl)ethanol to compounds like methylphenidate suggests its potential in the development of novel treatments for conditions such as ADHD and other neurological disorders.[9]

-

Alkaloid Synthesis: The enantiopure form of 2-piperidineethanol serves as a starting material for the total synthesis of various natural piperidine alkaloids, some of which possess interesting biological activities.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (R)-2-(Piperidin-2-yl)ethanol hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a chiral building block with significant potential in the field of drug discovery and development. Its unique structural features and the availability of methods for its enantioselective synthesis make it a valuable tool for medicinal chemists. The information provided in this technical guide is intended to serve as a comprehensive resource for researchers and scientists working with this important intermediate, facilitating its effective use in the creation of novel and improved therapeutics.

References

- Perdicchia, D., Christodoulou, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International journal of molecular sciences, 17(1), 23.

- Chen, F. X., Tamarez, M. M., & Xie, J. (2008). U.S.

- ResearchGate. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.

-

MySkinRecipes. (n.d.). (R)-2-(Piperidin-2-yl)ethanol. Retrieved from [Link]

- ResearchGate. (2015). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.

- PubChem. (n.d.).

- Tang, W., & Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic letters, 18(19), 5094–5097.

- Google Patents. (n.d.).

- Wikipedia. (2023). Chiral resolution.

- BenchChem. (2025).

- The Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance.

- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.

- Air Unimi. (n.d.).

- PubChem. (n.d.). (R)-2-(Piperidin-2-yl)ethanol.

- Combes, S., & Finet, J. P. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical communications (Cambridge, England), (5), 526–527.

- Zhang, T., Liu, D., Wang, Z., & Wang, J. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Society reviews, 50(17), 9686–9725.

- BenchChem. (2025).

- Giske, A., Risa, Ø., Sitter, B., & Gribbestad, I. S. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic resonance in chemistry : MRC, 53(3), 213–219.

- ChemicalBook. (n.d.). 2-Piperidineethanol(1484-84-0) 1H NMR spectrum.

- SpectraBase. (n.d.). Piperidine.

- PubChem. (n.d.). 2-Piperidin-2-ylethanol.

- precisionFDA. (n.d.). 2-(PIPERIDIN-2-YL)ETHANOL.

- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein journal of organic chemistry, 11, 1194–1219.

- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)

- Google Patents. (n.d.).

- PubChem. (n.d.). 2-Piperidineethanol, alpha-methyl-, (R,R)-(+-)-.

- Wikipedia. (2023). Pipecolic acid.

- Sigma-Aldrich. (n.d.). (R)-(+)-N-Boc-2-piperidinecarboxylic acid 98 28697-17-8.

- precisionFDA. (n.d.). 2-(PIPERIDIN-2-YL)ETHANOL.

- ChemBK. (2024). (R)-(+)-Piperidine-2-Ethanol.

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. (R)-2-(Piperidin-2-yl)ethanol [myskinrecipes.com]

- 3. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Piperidineethanol(1484-84-0) 1H NMR [m.chemicalbook.com]

- 8. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-2-(Piperidin-2-yl)ethanol Hydrochloride: A Chiral Building Block for Drug Discovery

This technical guide provides a comprehensive overview of (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a chiral synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's physicochemical properties, enantioselective synthesis, analytical methodologies for chiral purity assessment, its applications in medicinal chemistry, and essential safety and handling protocols.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, including high chemical stability and the ability to modulate lipophilicity and aqueous solubility, make it a privileged scaffold in medicinal chemistry.[3] The introduction of stereochemistry into the piperidine ring can profoundly influence a molecule's pharmacological and toxicological profile, as enantiomers often exhibit different interactions with biological targets.[4] (R)-2-(Piperidin-2-yl)ethanol, with its defined stereocenter at the 2-position and a versatile primary alcohol for further functionalization, represents a valuable chiral building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-2-(Piperidin-2-yl)ethanol hydrochloride is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | [7] |

| Molecular Weight | 165.66 g/mol | [8] |

| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol;hydrochloride | [9] |

| CAS Number | 1215020-95-3 | [10] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in water, methanol, and ethanol.[11] | [11] |

Enantioselective Synthesis: Accessing the Pure (R)-Enantiomer

The biological activity of chiral molecules is often enantiomer-dependent, necessitating synthetic routes that deliver high enantiomeric purity. Several strategies have been developed for the enantioselective synthesis of 2-substituted piperidines, including (R)-2-(Piperidin-2-yl)ethanol.

Enzymatic Kinetic Resolution

One effective method for obtaining the enantiopure compound is through the enzymatic kinetic resolution of racemic 2-piperidineethanol.[12] This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. This approach has been successfully applied to the large-scale production of (R)-(-)-2-piperidineethanol.[12]

Asymmetric Hydrogenation of Pyridinium Salts

A powerful and increasingly popular method for the synthesis of enantioenriched piperidines is the asymmetric hydrogenation of the corresponding pyridinium salts.[13] This approach employs chiral catalysts, often based on iridium or rhodium, to stereoselectively reduce the aromatic pyridine ring. For instance, an Ir-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts using a BI P,N ligand has been shown to produce high levels of enantioselectivity.[13] Subsequent deprotection of the nitrogen yields the desired chiral piperidine.

Caption: Asymmetric synthesis of enantioenriched piperidines.

Analytical Chemistry: Ensuring Enantiomeric Purity

The verification of enantiomeric purity is a critical quality control step in the synthesis of chiral compounds for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[14][15]

Chiral HPLC Methodology

While a specific application note for (R)-2-(Piperidin-2-yl)ethanol was not found, a robust method can be developed based on the analysis of the structurally similar 2-piperidinemethanol.[14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective in separating a wide range of chiral amines and alcohols.[1][16]

Experimental Protocol: Chiral HPLC Analysis (Starting Point)

-

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used. However, due to the lack of a strong chromophore, sensitivity may be limited.

-

Pre-column Derivatization (Optional): To enhance UV detection and potentially improve resolution, the analyte can be derivatized with a chromophore-containing agent, such as 3,5-dinitrobenzoyl chloride.[14]

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

(R)-2-(Piperidin-2-yl)ethanol hydrochloride serves as a versatile intermediate in the synthesis of a variety of biologically active molecules.

Central Nervous System (CNS) Agents

The 2-substituted piperidine scaffold is a key feature in many CNS-active drugs.[5] For instance, the structurally related compound, (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride, is a known dopamine reuptake inhibitor.[5] This suggests that derivatives of (R)-2-(Piperidin-2-yl)ethanol could be explored for their potential in treating conditions such as ADHD, depression, and other neurological disorders. The well-known ADHD medication methylphenidate also contains a 2-substituted piperidine ring, further highlighting the importance of this structural motif.

Synthesis of Natural Product Analogs and Other Bioactive Compounds

The enantiopure form of 2-piperidineethanol is a valuable starting material for the synthesis of various alkaloids.[8][12] For example, it has been used in the synthesis of (+)-conhydrine, an alkaloid that has shown memory-enhancing properties.[12] Additionally, derivatives of piperidine-2-ethanol have been investigated for their analgesic activity.[17] The presence of both a secondary amine and a primary alcohol allows for diverse chemical modifications, enabling the creation of extensive compound libraries for high-throughput screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (R)-2-(Piperidin-2-yl)ethanol hydrochloride is not widely available, information from related piperidine compounds provides essential guidance for safe handling.

-

Hazard Classification: Piperidine derivatives are often classified as harmful if swallowed and can cause skin and eye irritation or damage.[12][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a valuable and versatile chiral building block for drug discovery and development. Its defined stereochemistry and dual functional groups provide a robust platform for the synthesis of a wide range of complex molecules with potential therapeutic applications, particularly in the realm of central nervous system disorders. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its successful application in the laboratory. The methodologies and information presented in this guide are intended to support researchers in leveraging the potential of this important chiral intermediate.

References

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Retrieved January 10, 2026, from [Link]

-

2-(Piperidin-4-yl)ethanol hydrochloride. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

(R)-2-(Piperidin-2-yl)ethanol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 10, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 10, 2026, from [Link]

-

(R)-2-(3-Aminopiperidin-1-yl)ethanolhydrochloride. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]

-

Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

-

2-(PIPERIDIN-2-YL)ETHANOL, (R)-. (n.d.). Drugfuture. Retrieved January 10, 2026, from [Link]

-

2-Piperidin-2-ylethanol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-2-(3-Aminopiperidin-1-yl)ethanolhydrochloride [myskinrecipes.com]

- 7. 2-(PIPERIDIN-2-YL)ETHANOL, (R)- [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 11. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 12. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. applications.emro.who.int [applications.emro.who.int]

A Comprehensive Technical Guide to the Synthesis of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining enantiomerically pure (R)-2-(Piperidin-2-yl)ethanol hydrochloride, a valuable chiral building block in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate the successful synthesis and characterization of this important compound.

Introduction: The Significance of Chiral Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast number of biologically active compounds and approved pharmaceuticals. The introduction of a stereocenter at the 2-position, as seen in (R)-2-(Piperidin-2-yl)ethanol, provides a versatile chiral starting material for the synthesis of complex, enantiomerically pure molecules. Access to such building blocks is critical in drug discovery, where the stereochemistry of a molecule can profoundly influence its pharmacological activity and safety profile. This guide focuses on the prevalent and practical synthetic route to (R)-2-(Piperidin-2-yl)ethanol hydrochloride, which primarily involves the synthesis of the racemic compound followed by chiral resolution.

Strategic Overview: A Two-Stage Synthetic Approach

The most common and industrially scalable synthesis of (R)-2-(Piperidin-2-yl)ethanol hydrochloride is a two-stage process. The first stage involves the non-stereoselective synthesis of racemic 2-(piperidin-2-yl)ethanol. The second, and more critical stage, is the resolution of this racemic mixture to isolate the desired (R)-enantiomer.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Choice of Resolving Agent

Several chiral acids can be employed for the resolution of racemic 2-(piperidin-2-yl)ethanol. Two of the most effective and commonly cited resolving agents are:

-

N-acetyl-L-leucine: This resolving agent has been shown to provide high enantiomeric excess in a single crystallization step. [1]* (S)-(+)-camphorsulfonic acid: A widely used and commercially available resolving agent for amines. [1] The choice of resolving agent and solvent system is often empirical and may require some optimization to achieve the best separation.

Experimental Protocol: Resolution with N-acetyl-L-leucine

This protocol is based on a patented procedure and offers a reliable method for obtaining (R)-2-(piperidin-2-yl)ethanol. [1] Materials:

-

Racemic 2-(piperidin-2-yl)ethanol

-

N-acetyl-L-leucine

-

Methanol

-

Tetrahydrofuran (THF)

-

Sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

Salt Formation:

-

In a flask, dissolve N-acetyl-L-leucine (0.5 eq) in methanol with warming (e.g., 35-40°C).

-

In a separate flask, dissolve racemic 2-(piperidin-2-yl)ethanol (1.0 eq) in THF.

-

Slowly add the THF solution of the amine to the warm methanol solution of the resolving agent with stirring, maintaining the temperature at 35-40°C.

-

Add additional THF and heat the mixture to 50-55°C for approximately 30 minutes to ensure complete dissolution. [1]2. Fractional Crystallization:

-

Slowly cool the mixture to room temperature, and then further cool to a lower temperature (e.g., 15°C) over several hours to induce crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold THF.

-

-

Liberation of the (R)-Enantiomer:

-

Suspend the isolated diastereomeric salt in water.

-

Add a sufficient amount of a base, such as 1 M sodium hydroxide solution, to deprotonate the amine and dissolve the N-acetyl-L-leucine.

-

Extract the liberated (R)-2-(piperidin-2-yl)ethanol with an organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-(piperidin-2-yl)ethanol.

-

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which is often the desired form for its improved stability and handling properties.

Procedure:

-

Dissolve the enantiomerically pure (R)-2-(piperidin-2-yl)ethanol in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (R)-2-(piperidin-2-yl)ethanol hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-2-(piperidin-2-yl)ethanol hydrochloride.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product and key intermediates. The spectra should be consistent with the expected structure.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl and amine groups.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

General Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak® or Chiralcel® series), is required.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized for the specific column and analyte.

-

Detection: UV detection is often used. If the analyte has a weak chromophore, derivatization with a UV-active agent may be necessary to enhance sensitivity. [2]* Analysis: The racemic mixture is first injected to determine the retention times of both enantiomers. The enantiomeric excess of the resolved product is then calculated from the peak areas of the two enantiomers in the chromatogram.

Alternative Synthetic Strategies: Asymmetric Synthesis

While chiral resolution is a robust and scalable method, direct asymmetric synthesis routes that avoid the separation of enantiomers are also of significant interest. These methods aim to create the desired stereocenter with high enantioselectivity in a single step.

One promising approach is the use of transition metal-catalyzed asymmetric reactions. For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions have been developed for the enantioselective synthesis of polysubstituted piperidines. [3]These methods, while often more complex to develop, can be more atom-economical and efficient in the long run.

Safety and Handling

The synthesis of (R)-2-(piperidin-2-yl)ethanol hydrochloride involves the use of hazardous materials, including flammable solvents, high-pressure hydrogen gas, and corrosive acids and bases. It is imperative that all experimental work be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All relevant safety data sheets (SDS) for the chemicals used should be consulted prior to commencing any work.

Conclusion

This technical guide has outlined a detailed and practical pathway for the synthesis of (R)-2-(Piperidin-2-yl)ethanol hydrochloride. The two-stage approach, involving the synthesis of the racemic precursor followed by chiral resolution, represents a reliable and scalable method for obtaining this valuable chiral building block. By providing comprehensive experimental protocols, mechanistic insights, and analytical considerations, this guide aims to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important compound for their research and development endeavors.

References

- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008). Google Patents.

- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.

-

PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. (2006). European Patent Office. Retrieved from [Link]

- Process for preparing 2-piperidineethanol compounds. (2001). Google Patents.

-

FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. (n.d.). AIR Unimi. Retrieved from [Link]

- Chiral resolution process. (1995). Google Patents.

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). National Center for Biotechnology Information. Retrieved from [Link]

- PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. (2000). Google Patents.

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025). ResearchGate. Retrieved from [Link]

-

Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). PubChem. Retrieved from [Link]

-

2-Piperidin-2-ylethanol. (n.d.). PubChem. Retrieved from [Link]

-

Asymmetric synthesis of 2-substituted piperidin-3-ols. (2025). ResearchGate. Retrieved from [Link]

-

Camphor Sulfonic Acid Catalyzed Facile and Atom Economical Access to Highly Substituted Piperidines. (2018). Lupine Publishers. Retrieved from [Link]

- Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2025). ResearchGate. Retrieved from [Link]

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-(Piperidin-2-yl)ethanol hydrochloride solubility data

An In-depth Technical Guide to the Solubility of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

(R)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Its hydrochloride salt, (R)-2-(Piperidin-2-yl)ethanol hydrochloride (CAS 1215020-95-3), is often the preferred form for handling and formulation due to its crystalline nature and enhanced stability.[3] A thorough understanding of its solubility profile is a critical-path activity in drug discovery and development, directly influencing bioavailability, formulation strategies, and ultimate therapeutic efficacy. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. It details the established methodologies for both equilibrium and kinetic solubility assessment, outlines robust analytical quantification techniques, and offers a framework for interpreting the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals incorporating this versatile piperidine derivative.

Physicochemical Profile and Theoretical Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of (R)-2-(Piperidin-2-yl)ethanol hydrochloride dictates its expected behavior in various solvent systems.

Structure and Properties: The molecule contains a secondary amine within a piperidine ring, a primary alcohol, and a chiral center at the C2 position of the ring. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a cationic species with a chloride counter-ion. This ionic character is the dominant factor governing its solubility.

-

IUPAC Name: 2-[(2R)-piperidin-2-yl]ethanol;hydrochloride

-

Molecular Formula: C₇H₁₆ClNO

-

Molecular Weight: 165.66 g/mol [4]

-

Key Structural Features:

-

Piperidinium Cation: The protonated amine group is a strong hydrogen bond donor and enables potent ion-dipole interactions with polar solvents.

-

Hydroxyl Group: The primary alcohol is both a hydrogen bond donor and acceptor, further enhancing affinity for protic solvents.

-

Aliphatic Backbone: The ethyl and piperidine ring structure contribute some non-polar character.

-

| Property | Value / Description | Reference |

| CAS Number | 1215020-95-3 | [3] |

| Parent Compound CAS | 68419-38-5 ((R)-2-(Piperidin-2-yl)ethanol) | [5] |

| Molecular Formula | C₇H₁₆ClNO | [4] |

| Molecular Weight | 165.66 g/mol | [4] |

| Appearance | Expected to be a white to off-white crystalline solid. | N/A |

| Expected Solubility | High in polar protic solvents (e.g., Water, Methanol, Ethanol). Low in non-polar solvents (e.g., Hexane, Toluene). The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[6] | N/A |

| Hygroscopicity | As an amine salt, some degree of hygroscopicity should be anticipated. Storage in a desiccated environment is recommended. | N/A |

Theoretical Solubility Behavior: Based on the principle of "like dissolves like," (R)-2-(Piperidin-2-yl)ethanol hydrochloride is predicted to be highly soluble in polar protic solvents. The formation of the hydrochloride salt dramatically increases its aqueous solubility over the free base by facilitating strong ion-dipole interactions and hydrogen bonding with water molecules.[6] Conversely, its ionic nature makes it poorly soluble in non-polar organic solvents such as alkanes and aromatic hydrocarbons. Its solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile) is expected to be moderate, driven by dipole-dipole interactions.

Methodologies for Experimental Solubility Determination

Determining solubility is not a single measurement but a characterization process. The two primary types of solubility measured are thermodynamic and kinetic solubility, each providing different, yet complementary, insights.[7]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure.[7] The shake-flask method is the gold-standard for this determination due to its robustness and direct measurement of the equilibrium state.[8]

Protocol: Shake-Flask Method for Equilibrium Solubility

Objective: To determine the equilibrium solubility of (R)-2-(Piperidin-2-yl)ethanol hydrochloride in a specified solvent at a controlled temperature.

Materials:

-

(R)-2-(Piperidin-2-yl)ethanol hydrochloride

-

Solvent of interest (e.g., Deionized Water, PBS pH 7.4, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument.

Procedure:

-

Preparation: Add an excess amount of (R)-2-(Piperidin-2-yl)ethanol hydrochloride to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10-20 mg of solid to 1 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates. The first few drops of the filtrate should be discarded to prevent errors from potential drug adsorption to the filter membrane.[7]

-

Dilution & Analysis: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 3) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in units such as mg/mL or mmol/L.

Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, typically dissolved in a strong organic solvent like DMSO, can be added to an aqueous buffer before it precipitates.[7] This high-throughput screening method is valuable in early drug discovery to quickly assess structure-solubility relationships.[7][9] Nephelometry, which measures light scattering from suspended particles (precipitate), is a common technique for this purpose.

Protocol: Kinetic Solubility by Nephelometry

Objective: To rapidly assess the kinetic solubility of (R)-2-(Piperidin-2-yl)ethanol hydrochloride.

Materials:

-

High-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microplate.

-

Automated liquid handler or multichannel pipette.

-

Plate-based nephelometer.

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of (R)-2-(Piperidin-2-yl)ethanol hydrochloride in 100% DMSO.

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. This is often done by an automated system that then performs serial dilutions across the plate. The introduction of the DMSO solution into the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.[9]

-

Measurement: Place the microplate into a nephelometer and measure the turbidity (light scattering) in each well.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Analytical Quantification

Accurate quantification of the dissolved analyte is the cornerstone of any solubility measurement. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust method. For higher sensitivity and specificity, especially in complex matrices, coupling with mass spectrometry (LC-MS) is preferred.[10]

HPLC-UV Method Development

Rationale: The piperidine structure lacks a strong chromophore for UV detection at higher wavelengths. However, analysis at lower wavelengths (e.g., 200-210 nm) is often feasible. A method must be developed and validated for linearity, accuracy, and precision.[11]

Example HPLC Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol).[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[12]

-

Detection Wavelength: ~205 nm (requires high-purity solvents).

-

Injection Volume: 10 µL.

Validation Steps:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between peak area and concentration. The R² value should be >0.999.[12]

-

Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[13]

-

Precision and Accuracy: Analyze replicate samples at different concentrations to ensure the method is reproducible and accurate.[12]

Integrated Workflow and Data Visualization

A systematic workflow ensures reproducibility and accuracy in solubility determination. The following diagram illustrates the logical flow from compound preparation to final data analysis for the definitive shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

[9] "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." (2011). Vertex AI Search.

[14] "solubility experimental methods.pptx." Slideshare.

"Measuring the solubility of pharmaceutical compounds using NEPHEL.O." Rheolution.

[8] "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications.

[7] "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT." (2013). PharmaTutor.

[12] "Analytical Methods." Royal Society of Chemistry.

[3] "1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride." BLD Pharm.

[5] "(R)-2-(Piperidin-2-yl)ethanol." PubChem.

[1] "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis." PMC - NIH.

[4] "2-(Piperidin-4-yl)ethanol hydrochloride." PubChem.

[6] "2-(Piperidin-2-yl)propan-2-ol hydrochloride." Smolecule.

[2] "Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol." AIR Unimi.

[11] "Review Article." Ashdin Publishing.

[13] "Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS." PMC - PubMed Central.

[10] "Analytical Methods Used for the Detection and Quantification of Benzodiazepines." PMC.

Sources

- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. 1215020-95-3|2-(Piperidin-2-yl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 4. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 2-(Piperidin-2-yl)propan-2-ol hydrochloride | 861370-82-3 [smolecule.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashdin.com [ashdin.com]

- 12. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 13. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. solubility experimental methods.pptx [slideshare.net]

Spectroscopic Blueprint of (R)-2-(Piperidin-2-yl)ethanol Hydrochloride: An In-depth Technical Guide

Introduction: Elucidating the Molecular Signature

(R)-2-(Piperidin-2-yl)ethanol hydrochloride is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural integrity and purity are paramount for its intended pharmacological applications. Spectroscopic analysis provides an irrefutable molecular fingerprint, enabling researchers to confirm its identity, ascertain its purity, and understand its chemical environment. This comprehensive technical guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-2-(Piperidin-2-yl)ethanol hydrochloride. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the interpretation of the spectra, empowering researchers to confidently characterize this and similar molecules.

The hydrochloride salt form introduces specific spectroscopic features, primarily due to the protonation of the piperidine nitrogen. This guide will meticulously dissect these features, offering a comparative perspective with the free base to provide a complete analytical picture.

Molecular Structure and Atom Numbering

To ensure clarity in the subsequent spectral assignments, the following standardized atom numbering scheme for (R)-2-(Piperidin-2-yl)ethanol hydrochloride will be utilized throughout this guide.

Caption: Molecular structure of (R)-2-(Piperidin-2-yl)ethanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their chemical environments. For (R)-2-(Piperidin-2-yl)ethanol hydrochloride, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~3.0 - 3.2 | m | - |

| H-3 (ax, eq) | ~1.6 - 1.9 | m | - |

| H-4 (ax, eq) | ~1.4 - 1.7 | m | - |

| H-5 (ax, eq) | ~1.6 - 1.9 | m | - |

| H-6 (ax, eq) | ~2.8 - 3.0 | m | - |

| H-7 (a, b) | ~1.8 - 2.1 | m | - |

| H-8 (a, b) | ~3.7 - 3.9 | m | - |

| OH | Variable | br s | - |

| NH₂⁺ | ~8.5 - 9.5 | br s | - |

Interpretation and Causality:

The protonation of the piperidine nitrogen to form the hydrochloride salt has a significant deshielding effect on the adjacent protons. Consequently, the protons on C-2 and C-6 are expected to resonate at a lower field (higher ppm) compared to the free base. The broad singlet for the NH₂⁺ protons is characteristic of ammonium salts and its chemical shift can be concentration and solvent dependent. The diastereotopic protons on C-7 and C-8 will likely appear as complex multiplets due to coupling with each other and with the chiral center at C-2. The hydroxyl proton signal is often broad and its position is highly variable, depending on the solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-(Piperidin-2-yl)ethanol hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O will exchange with the labile OH and NH₂⁺ protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~58 - 62 |

| C-3 | ~25 - 29 |

| C-4 | ~22 - 26 |

| C-5 | ~25 - 29 |

| C-6 | ~45 - 49 |

| C-7 | ~35 - 39 |

| C-8 | ~60 - 64 |

Interpretation and Causality:

Similar to the ¹H NMR, the protonation of the nitrogen atom causes a downfield shift for the adjacent carbons, C-2 and C-6. The chemical shifts of the other piperidine ring carbons (C-3, C-4, and C-5) are less affected. The carbon of the ethanol side chain (C-8) bearing the hydroxyl group will be in a similar region to the C-2 carbon.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A slightly more concentrated sample (15-30 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: Typically 0-180 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |